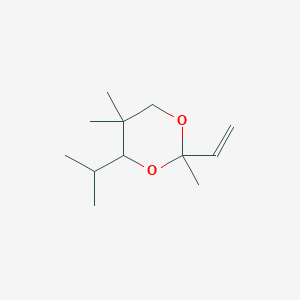
2-Ethenyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its unique structure, which includes an ethenyl group, multiple methyl groups, and a propan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the dioxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Ethenyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to engage in various chemical interactions, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethenyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane include other dioxanes with different substituents. Examples include:
- 1,4-Dioxane
- 1,3-Dioxane derivatives with different alkyl or aryl groups
Uniqueness
What sets this compound apart from other similar compounds is its specific combination of substituents, which may confer unique chemical and physical properties
Properties
CAS No. |
91665-35-9 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-ethenyl-2,5,5-trimethyl-4-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C12H22O2/c1-7-12(6)13-8-11(4,5)10(14-12)9(2)3/h7,9-10H,1,8H2,2-6H3 |
InChI Key |
MTBBQHOOHBIWQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(COC(O1)(C)C=C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















